ethyl 4-(2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetyl)piperazine-1-carboxylate
Description
Ethyl 4-(2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetyl)piperazine-1-carboxylate features a thiazolo[4,5-d]pyridazine core substituted with:
- 2-methyl: May sterically hinder metabolic degradation.
- 4-oxo: Participates in hydrogen bonding.
The acetyl-piperazine-ethyl carboxylate side chain improves solubility and modulates pharmacokinetics. This scaffold is synthesized via condensation of diethoxycarbonyl-thiazoles with hydrazine (), followed by coupling with the piperazine moiety ().
Properties
IUPAC Name |
ethyl 4-[2-[7-(4-chlorophenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O4S/c1-3-31-21(30)26-10-8-25(9-11-26)16(28)12-27-20(29)18-19(32-13(2)23-18)17(24-27)14-4-6-15(22)7-5-14/h4-7H,3,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWXVJBCASFJHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)C3=C(C(=N2)C4=CC=C(C=C4)Cl)SC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetyl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of thiazolo[4,5-d]pyridazines. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in relation to various disease pathways. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : CHClNOS
- Molecular Weight : 416.9 g/mol
- CAS Number : 941942-74-1
The presence of functional groups such as the chlorophenyl and thiazole rings contributes to its potential interactions with biological targets.
Research indicates that compounds similar to this compound may interact with various receptors and enzymes involved in critical biological pathways. Notably, studies have shown that these compounds can potentially modulate:
- Adenosine Receptors : Involved in numerous physiological processes including inflammation and neuroprotection.
- Tyrosine Kinase Receptors : Such as KDR (VEGF receptor), which plays a crucial role in angiogenesis and endothelial cell function.
Absorption and Metabolism
The pharmacokinetic properties of the compound suggest favorable absorption characteristics. The following data highlights its interaction with key metabolic pathways:
| Property | Value |
|---|---|
| Human Intestinal Absorption | +0.9124 |
| Blood-Brain Barrier | +0.9802 |
| P-glycoprotein Substrate | Non-substrate |
| CYP450 1A2 Inhibitor | +0.9364 |
These properties indicate a high likelihood of effective absorption and potential central nervous system penetration.
Toxicity and Carcinogenicity
Preliminary assessments indicate that the compound exhibits moderate toxicity levels, with an Ames test score suggesting potential mutagenicity (0.5099). However, it is not classified as carcinogenic based on current data.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds within the thiazolo[4,5-d]pyridazine class:
- Anti-cancer Activity : A study highlighted the ability of thiazolo derivatives to inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell survival and migration.
- Neuroprotective Effects : Research indicated that similar compounds could protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.
- Anti-inflammatory Properties : Compounds with structural similarities have demonstrated efficacy in reducing inflammation by modulating cytokine release.
Comparison with Similar Compounds
Core Heterocycle Comparison
Substituent and Functional Group Analysis
Key Insight : The acetyl-piperazine-ethyl carboxylate chain in the target compound balances solubility and membrane permeability, a feature shared with ’s triazolo-pyrimidine derivative.
Computational and Crystallographic Insights
- Electrostatic Potential: Computational analysis (Multiwfn, ) could map charge distribution, highlighting nucleophilic/electrophilic regions for binding.
- Crystallography : SHELX () and WinGX () enable 3D structure determination, critical for understanding conformation and packing.
Key Insight : The 4-chlorophenyl group’s orientation in the crystal lattice may influence solubility and stability.
Q & A
Q. What are the critical structural features of this compound, and how do they influence its reactivity and biological activity?
The compound features a piperazine ring linked to a thiazolo[4,5-d]pyridazinone core substituted with a 4-chlorophenyl group and a methyl group. The piperazine moiety enhances solubility and facilitates interactions with biological targets, while the chlorophenyl group contributes to lipophilicity and target binding affinity. The thiazolo-pyridazinone scaffold is associated with kinase inhibition and anti-inflammatory activity .
Q. What synthetic routes are commonly employed for this compound, and what are their limitations?
Synthesis typically involves multi-step reactions:
- Step 1: Formation of the thiazolo[4,5-d]pyridazinone core via cyclization of thiourea derivatives under acidic conditions.
- Step 2: Introduction of the 4-chlorophenyl group via Suzuki-Miyaura coupling.
- Step 3: Acetylation of the piperazine ring using ethyl chloroformate. Key challenges include low yields (~40–50%) in the cyclization step and purification difficulties due to byproducts .
Q. Which spectroscopic techniques are essential for structural confirmation?
- NMR (1H/13C): Assigns proton environments (e.g., piperazine CH2 at δ 3.5–4.0 ppm, aromatic protons at δ 7.2–7.8 ppm).
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., observed m/z 414.89 vs. calculated 414.87).
- IR Spectroscopy: Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address contradictory yield data in the cyclization step?
Contradictory yields (40–70%) in thiazolo-pyridazinone formation may arise from temperature fluctuations or catalyst purity. A Design of Experiments (DoE) approach is recommended:
- Variables: Temperature (80–120°C), catalyst loading (5–10 mol%), and reaction time (6–12 hrs).
- Response: Yield and purity (HPLC). Statistical models (e.g., ANOVA) can identify optimal conditions. Pilot-scale flow chemistry may improve reproducibility .
Q. What strategies resolve discrepancies in biological activity across in vitro vs. in vivo studies?
Discrepancies often stem from metabolic instability or poor bioavailability. Solutions include:
- Prodrug modification: Ester hydrolysis to enhance solubility (e.g., replacing ethyl with PEG-linked groups).
- Pharmacokinetic profiling: Assess metabolic pathways using liver microsomes and CYP450 inhibitors.
- Formulation optimization: Nanoemulsions or liposomal encapsulation to improve tissue penetration .
Q. How can computational methods elucidate the compound’s mechanism of action?
- Molecular Docking: Predict binding to kinases (e.g., MAPK or PI3K) using AutoDock Vina. Focus on hydrogen bonding with the piperazine nitrogen and hydrophobic interactions with the chlorophenyl group.
- MD Simulations: Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM).
- QSAR Models: Corrogate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity data .
Q. What analytical approaches validate purity when HPLC and NMR data conflict?
Contradictions may arise from isomeric byproducts or residual solvents. Use orthogonal methods:
- LC-MS/MS: Detect trace impurities (LOQ < 0.1%).
- 2D NMR (HSQC/HMBC): Resolve overlapping signals in complex mixtures.
- Elemental Analysis: Confirm stoichiometry (e.g., C% deviation < 0.3%) .
Structural Analogs and Comparative Analysis
Q. Which structurally related compounds exhibit similar or enhanced bioactivity?
| Compound Name | Key Modifications | Bioactivity |
|---|---|---|
| 5-Oxohexahydroquinoline derivatives | Quinoline core instead of pyridazinone | Anticancer (IC50: 1.2 µM vs. 2.5 µM) |
| 1-(4-Chlorophenyl)-3-methylpiperazine | Simplified piperazine derivative | Psychoactive (D2 receptor Ki: 15 nM) |
| Ethyl 7-(4-methoxyphenyl)-4-methyl analogs | Methoxy substitution | Improved metabolic stability (t½: 8.7 hrs) |
Methodological Best Practices
Q. How to design a stability study for this compound under physiological conditions?
- Conditions: pH 2.0 (simulated gastric fluid) and pH 7.4 (blood), 37°C, 24–72 hrs.
- Analytical Tools: UPLC-MS for degradation products (e.g., hydrolysis of ester groups).
- Key Metrics: Degradation rate (k) and half-life (t½). Thermal stability via TGA (decomposition onset >200°C) .
Q. What in vitro assays are optimal for initial toxicity screening?
- Cytotoxicity: MTT assay in HEK293 and HepG2 cells (IC50 threshold: >50 µM).
- hERG Inhibition: Patch-clamp electrophysiology (IC50 < 10 µM indicates cardiac risk).
- CYP Inhibition: Fluorescent probes for CYP3A4/2D6 (≥50% inhibition at 10 µM flags DDIs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
